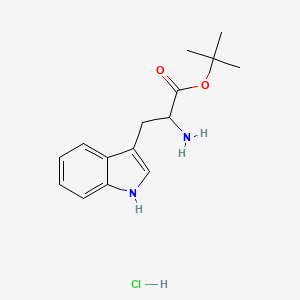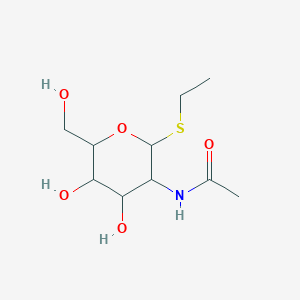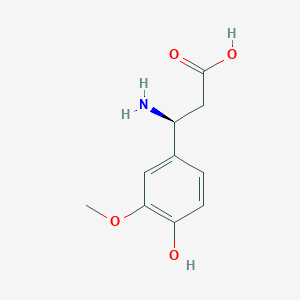
(3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is a compound with significant interest in various scientific fields This compound is known for its unique structure, which includes an amino group, a hydroxy group, and a methoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as 4-hydroxy-3-methoxybenzaldehyde and an appropriate amino acid derivative. The reaction typically proceeds through a series of steps, including condensation, reduction, and hydrolysis, under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This often includes the use of catalysts, high-purity reagents, and advanced purification techniques to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield quinones, while reduction of the amino group may produce primary amines.
Applications De Recherche Scientifique
(3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell survival, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Hydroxyphenyl)amino)propanoic acid: Known for its anticancer and antioxidant properties.
4-Hydroxy-3-methoxybenzaldehyde: Commonly used in the synthesis of various organic compounds.
Uniqueness
(3s)-3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C10H13NO4 |
|---|---|
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-15-9-4-6(2-3-8(9)12)7(11)5-10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14)/t7-/m0/s1 |
Clé InChI |
IGHHJKPPALHKMJ-ZETCQYMHSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)[C@H](CC(=O)O)N)O |
SMILES canonique |
COC1=C(C=CC(=C1)C(CC(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



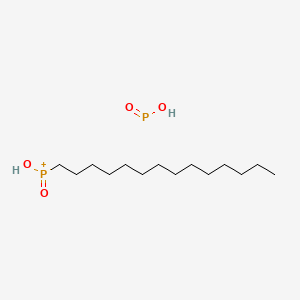
![Boronic acid, B-[(1R,2R)-2-methylcyclopropyl]-, rel-](/img/structure/B15125460.png)
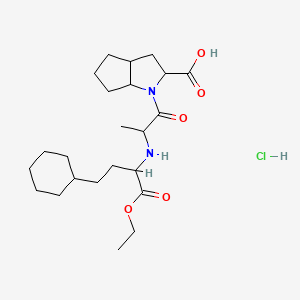
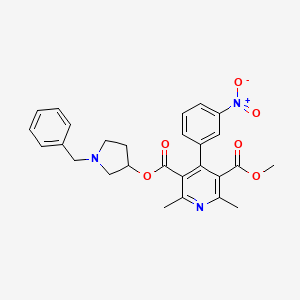
![Silodosin Impurity 6;(R)-1-[3-(Acetyloxy)propyl]-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-Indole-7-carboxamide](/img/structure/B15125483.png)
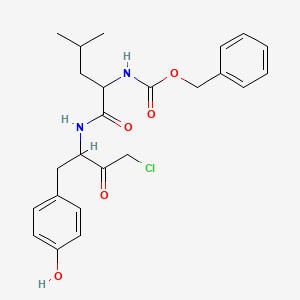

![(5e)-5-{[4-(Dimethylamino)phenyl]imino}furan-2(5h)-one](/img/structure/B15125505.png)
![benzyl N-[3-[3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate](/img/structure/B15125517.png)
![methyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15125519.png)
